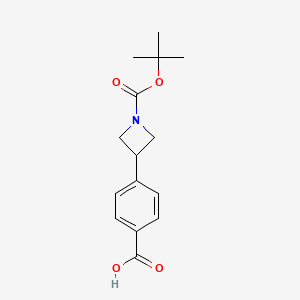

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid

Description

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAEHXZSKDOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid typically involves the reaction of azetidine derivatives with benzoic acid derivatives. One common method involves the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 4-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce azetidine alcohols or amines .

Scientific Research Applications

Drug Development

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its azetidine moiety is particularly valuable in designing drugs targeting central nervous system disorders and other therapeutic areas. The compound's ability to form stable derivatives makes it an attractive candidate for further modification and optimization in drug design.

Anticancer Research

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer activity. Research has focused on its potential to inhibit tumor growth and metastasis, making it a candidate for developing novel anticancer agents. The azetidine ring enhances the bioavailability of the compound, which is critical for therapeutic efficacy.

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Inhibitors derived from benzoic acid structures can modulate enzyme activity involved in metabolic pathways, making them essential in understanding disease mechanisms and developing targeted therapies.

Polymer Chemistry

In polymer science, this compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its ability to undergo polymerization reactions allows for the creation of copolymers that can be tailored for applications such as drug delivery systems and smart materials.

Coating Technologies

The compound is also explored in coating technologies due to its chemical stability and adhesion properties. When incorporated into coatings, it can enhance durability and resistance to environmental factors, making it suitable for industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound can act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary but often include key enzymes in metabolic pathways or signaling cascades. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.

2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another azetidine derivative used in similar applications.

Uniqueness

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is unique due to its specific structure, which provides a balance of rigidity and flexibility. This makes it particularly useful in the development of bifunctional molecules like PROTACs, where the spatial arrangement of functional groups is crucial for activity. Its tert-butoxycarbonyl group also provides protection during synthetic transformations, allowing for selective deprotection and further functionalization .

Biological Activity

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid (CAS No. 908334-10-1) is a synthetic compound with potential biological activities. It belongs to the class of benzoic acid derivatives, which have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- IUPAC Name : 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with a benzoic acid core can inhibit the growth of various bacterial strains. For instance, a related study highlighted that certain benzoic acid derivatives effectively promote the activity of protein degradation systems, which could indirectly enhance their antimicrobial efficacy .

| Compound | Target Bacteria | IC₅₀ Value (μM) |

|---|---|---|

| This compound | S. aureus, E. coli | Not specified |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been explored in various cancer cell lines. While specific data on this compound is limited, related compounds in its class have shown promising antiproliferative effects against cancer cells without significant toxicity to normal cells .

The biological activity of benzoic acid derivatives often involves the modulation of proteasomal and lysosomal pathways. For example, certain derivatives have been found to activate cathepsins B and L, which are crucial for protein degradation and cellular homeostasis . The activation of these pathways can lead to enhanced clearance of damaged proteins and potentially reduce the risk of cancer cell proliferation.

Study on Benzoic Acid Derivatives

A study conducted on various benzoic acid derivatives demonstrated their ability to enhance proteasome activity in human foreskin fibroblasts. Among the tested compounds, those structurally similar to this compound showed significant activation of chymotrypsin-like enzymatic activity, indicating potential as therapeutic agents for age-related diseases .

In Silico Studies

In silico evaluations have suggested that compounds like this compound may serve as effective binders to critical enzymes involved in cellular degradation pathways. This predictive modeling supports further experimental investigations into their therapeutic applications .

Q & A

Q. What role does the azetidine moiety play in improving metabolic stability compared to piperidine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.